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Abstract
MS402 is a novel, potent, and selective small molecule inhibitor of the first bromodomain (BD1)

of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a

comprehensive technical overview of the binding characteristics and selectivity profile of

MS402. All quantitative data are presented in structured tables, and detailed experimental

methodologies for key assays are provided. Visual diagrams generated using Graphviz are

included to illustrate signaling pathways and experimental workflows, adhering to specified

design constraints.

Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3,

BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize and bind to

acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the

recruitment of transcriptional machinery and the regulation of gene expression. Dysregulation

of BET protein function has been implicated in a variety of diseases, including cancer and

inflammatory conditions. MS402 was developed as a BD1-selective BET inhibitor,

demonstrating a therapeutic potential by selectively modulating the differentiation of T-helper

17 (Th17) cells, which are key players in various inflammatory disorders.[1][2]
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Target Binding Profile
MS402 exhibits high-affinity binding to the first bromodomain (BD1) of the BET family proteins.

The binding affinity of MS402 has been quantified using Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assays.

Quantitative Binding Data
The equilibrium dissociation constants (Ki) of MS402 for the bromodomains of BRD2, BRD3,

and BRD4 are summarized in the table below.

Target Protein Bromodomain Ki (nM)

BRD2 BD1 83

BD2 240

BRD3 BD1 110

BD2 200

BRD4 BD1 77

BD2 718

Table 1: Binding affinities of MS402 for BET family bromodomains.

Selectivity Profile
MS402 demonstrates notable selectivity for the first bromodomain (BD1) over the second

bromodomain (BD2) within the BET family.[1] Furthermore, its selectivity has been assessed

against a panel of non-BET bromodomains.

BET Family Selectivity
As shown in Table 1, MS402 displays a clear preference for BD1 across all tested BET

proteins. The most significant selectivity is observed for BRD4, with an approximately 9.3-fold

higher affinity for BD1 over BD2.

Off-Target Selectivity (Non-BET Bromodomains)
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The binding affinity of MS402 against a selection of non-BET bromodomains is presented

below.

Target Protein Bromodomain Family Ki (nM)

CBP V 775

PCAF II >50,000

SMARCA4 IV >50,000

BPTF III >50,000

BAZ2B V >50,000

Table 2: Binding affinities of MS402 for non-BET family bromodomains.

Kinase Selectivity Profile
A comprehensive kinase selectivity profile for MS402 against a broad panel of kinases is not

publicly available at the time of this report. Such a profile is typically generated using

commercially available services that screen the compound against hundreds of kinases at a

fixed concentration, followed by IC50 determination for any significant hits. The data would

typically be presented in a format similar to the template below.

Kinase Target Percent Inhibition @ 1 µM IC50 (nM)

Kinase 1 Data not available Data not available

Kinase 2 Data not available Data not available

... Data not available Data not available

Table 3: Template for Kinase Selectivity Profile Data.

Mechanism of Action
MS402 exerts its biological effects by competitively binding to the acetyl-lysine binding pocket

of BET bromodomains, primarily BD1. This prevents the interaction of BET proteins with

acetylated histones and transcription factors, thereby inhibiting the recruitment of the
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transcriptional machinery necessary for the expression of target genes. In the context of Th17

cell differentiation, MS402 has been shown to reduce the recruitment of the positive

transcription elongation factor b (p-TEFb) to Th17 signature gene loci by BRD4.[1]
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Fig. 1: MS402 Mechanism of Action in Th17 Cells.

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Bromodomain Binding
This protocol outlines the general procedure for determining the binding affinity of MS402 to

BET bromodomains.

Materials:

Recombinant His-tagged bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2)

Biotinylated histone H4 peptide acetylated at lysine 5 and 8 (H4K5acK8ac)

Europium-labeled anti-His antibody (Donor)

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
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Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

384-well low-volume black plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of MS402 in assay buffer.

In a 384-well plate, add the test compound (MS402) or vehicle (DMSO).

Add the recombinant His-tagged bromodomain protein to each well.

Add the biotinylated H4K5acK8ac peptide to each well.

Add the Europium-labeled anti-His antibody to each well.

Add the Streptavidin-APC to each well.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm

and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

The ratio of the emission at 665 nm to 620 nm is calculated.

Ki values are determined by fitting the dose-response curves using the Cheng-Prusoff

equation.
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Fig. 2: TR-FRET Assay Experimental Workflow.
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Conclusion
MS402 is a valuable research tool for studying the biological functions of BET bromodomains,

particularly the role of BD1 in gene transcription and cellular differentiation. Its demonstrated

selectivity for BD1 over BD2, and its weak activity against other bromodomain families, make it

a more precise probe compared to pan-BET inhibitors. Further characterization of its kinome-

wide selectivity will provide a more complete understanding of its off-target effects and further

solidify its utility in chemical biology and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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